molecular formula C15H13Br2N3O2 B11113154 2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(4-hydroxyphenyl)methylene]acetohydrazide

2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(4-hydroxyphenyl)methylene]acetohydrazide

Cat. No.: B11113154
M. Wt: 427.09 g/mol
InChI Key: AMZLZHQSLABKSK-UFWORHAWSA-N
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Description

2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(4-hydroxyphenyl)methylene]acetohydrazide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique chemical structure, which includes both bromine and hydroxyl functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(4-hydroxyphenyl)methylene]acetohydrazide typically involves the reaction of 2,4-dibromoaniline with 4-hydroxybenzaldehyde in the presence of acetohydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(4-hydroxyphenyl)methylene]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Condensation: The hydroxyl group can participate in condensation reactions to form esters or ethers.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted derivatives and oxidized or reduced forms of the compound.

Scientific Research Applications

2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(4-hydroxyphenyl)methylene]acetohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including its use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(4-hydroxyphenyl)methylene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s bromine and hydroxyl groups allow it to form strong interactions with various biological molecules, potentially inhibiting or modifying their functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(4-hydroxyphenyl)methylene]acetohydrazide can be compared with other similar compounds, such as:

  • 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(4-nitrophenyl)methylene]acetohydrazide
  • 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide
  • 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-phenylmethylene]acetohydrazide

These compounds share similar structural features but differ in the specific substituents attached to the phenyl rings The presence of different functional groups can significantly impact their chemical reactivity, biological activity, and potential applications

Properties

Molecular Formula

C15H13Br2N3O2

Molecular Weight

427.09 g/mol

IUPAC Name

2-(2,4-dibromoanilino)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H13Br2N3O2/c16-11-3-6-14(13(17)7-11)18-9-15(22)20-19-8-10-1-4-12(21)5-2-10/h1-8,18,21H,9H2,(H,20,22)/b19-8+

InChI Key

AMZLZHQSLABKSK-UFWORHAWSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CNC2=C(C=C(C=C2)Br)Br)O

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CNC2=C(C=C(C=C2)Br)Br)O

Origin of Product

United States

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